7,9-Dibromo-9aH-pyrazino[1,2-a][1,3,5]triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,9-Dibromo-9aH-pyrazino[1,2-a][1,3,5]triazine is a heterocyclic compound with the molecular formula C6H4Br2N4 and a molecular weight of 291.93 g/mol . This compound is part of the triazine family, known for its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7,9-Dibromo-9aH-pyrazino[1,2-a][1,3,5]triazine typically involves the bromination of pyrazino[1,2-a][1,3,5]triazine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 7 and 9 positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 7,9-Dibromo-9aH-pyrazino[1,2-a][1,3,5]triazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and amines.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Major Products Formed: The major products formed from these reactions depend on the reagents and conditions used. For instance, substitution reactions can yield azido, thiol, or amino derivatives .
Wissenschaftliche Forschungsanwendungen
7,9-Dibromo-9aH-pyrazino[1,2-a][1,3,5]triazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 7,9-Dibromo-9aH-pyrazino[1,2-a][1,3,5]triazine involves its interaction with specific molecular targets. The bromine atoms play a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit the function of enzymes or disrupt cellular processes, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
- 7,9-Dichloro-9aH-pyrazino[1,2-a][1,3,5]triazine
- 7,9-Difluoro-9aH-pyrazino[1,2-a][1,3,5]triazine
- 7,9-Diiodo-9aH-pyrazino[1,2-a][1,3,5]triazine
Comparison: Compared to its analogs, 7,9-Dibromo-9aH-pyrazino[1,2-a][1,3,5]triazine exhibits unique reactivity due to the presence of bromine atoms. Bromine’s size and electronegativity influence the compound’s chemical behavior, making it more suitable for specific applications, such as in the synthesis of bioactive molecules .
Eigenschaften
Molekularformel |
C6H4Br2N4 |
---|---|
Molekulargewicht |
291.93 g/mol |
IUPAC-Name |
7,9-dibromo-9aH-pyrazino[1,2-a][1,3,5]triazine |
InChI |
InChI=1S/C6H4Br2N4/c7-4-1-12-3-9-2-10-6(12)5(8)11-4/h1-3,6H |
InChI-Schlüssel |
CGCQFHJREBLZDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(C2N1C=NC=N2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.